molecular formula C19H22N6O B2961076 1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 890890-42-3

1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2961076
CAS No.: 890890-42-3
M. Wt: 350.426
InChI Key: GYAYGXHBFOHKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its versatility in medicinal chemistry. At position 1 of the pyrazole ring, a 3,4-dimethylphenyl group is attached, while position 4 is substituted with a piperidine-4-carboxamide moiety.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-3-4-15(9-13(12)2)25-19-16(10-23-25)18(21-11-22-19)24-7-5-14(6-8-24)17(20)26/h3-4,9-11,14H,5-8H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYGXHBFOHKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound derived from the pyrazolo[3,4-d]pyrimidine scaffold, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C20H22N6O
  • Molecular Weight: 378.43 g/mol

The structural features include:

  • A pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.
  • A piperidine moiety that enhances its pharmacological properties.

1. Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been shown to act as an epidermal growth factor receptor inhibitor (EGFRi) . In vitro studies demonstrated:

  • Apoptotic Induction: The compound significantly increases the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced apoptosis in cancer cells .
  • Cell Cycle Arrest: It effectively arrests the cell cycle at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation .

2. Antiviral Activity

In addition to its anticancer properties, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antiviral efficacy against viruses such as herpes simplex virus type-1 (HSV-1). Studies show that modifications to the pyrazolo structure can enhance antiviral potency .

Case Study 1: EGFR Inhibition

A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their activity against both wild-type and mutant EGFR. The results indicated:

  • High Inhibition Rates: Compounds showed IC50 values in the nanomolar range against EGFR mutants .
CompoundIC50 (nM)Activity
Compound A50Wild-type EGFR
Compound B30EGFR T790M mutant

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of pyrazolo derivatives against HSV-1. The findings highlighted:

  • Significant Plaque Reduction: One compound reduced HSV-1 plaque formation by 69% at a concentration of 0.5 mg/mL .
CompoundPlaque Reduction (%)Concentration (mg/mL)
Compound X690.5
Compound Y550.5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications and Substitution Patterns

Pyrazolo[3,4-d]pyrimidine Derivatives with Aryl Substituents
  • Compound 1t (): Contains a pyrazolo[3,4-d]pyrimidine scaffold with a 4-(oxy)phenyl group at position 1 and a urea-linked 3,4-dimethylphenyl group.
  • Compound 3j (): Features a benzothiazole ring at position 1 and a 4-(N,N-dimethylaniline) group at position 4. This derivative demonstrated significant antimicrobial and anti-inflammatory activity, highlighting the impact of electron-donating substituents on biological efficacy .
Piperidine/Piperazine-Substituted Analogs
  • 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid (): Differs from the target compound by a phenyl group at position 1 and a carboxylic acid instead of carboxamide. The carboxamide in the target compound likely improves solubility and bioavailability compared to the carboxylic acid .
  • Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate (): Incorporates a piperazine ring with an ethyl carboxylate, contrasting with the target’s piperidine carboxamide. Piperazine derivatives often exhibit altered pharmacokinetics due to increased polarity .
Sulfur-Containing Derivatives
  • 1-[1-(4-Methylphenyl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine (): Features a methylsulfanyl group at position 6, which may enhance lipophilicity and membrane permeability compared to the target compound’s unmodified core .

Physicochemical and Pharmacological Properties

Table 1: Structural and Functional Comparison
Compound Name R1 (Position 1) R4 (Position 4) Key Properties/Activities
Target Compound 3,4-Dimethylphenyl Piperidine-4-carboxamide High lipophilicity (dimethylphenyl), solubility (carboxamide)
Compound 1t () 4-(Oxy)phenyl Urea-linked 3,4-dimethylphenyl Pan-RAF inhibition
Compound 3j () Benzothiazol-2-yl 4-(N,N-Dimethylaniline) Antimicrobial, anti-inflammatory
Compound Phenyl Piperidine-4-carboxylic acid Lower solubility vs. carboxamide
Compound 4-Methylphenyl Piperidine + methylsulfanyl Enhanced lipophilicity
Key Observations:
  • Carboxamide vs. Carboxylic Acid : The carboxamide group enhances hydrogen-bonding capacity and solubility compared to carboxylic acid derivatives (), which may translate to better oral bioavailability.
  • Piperidine vs. Piperazine : Piperidine rings (as in the target compound) are less polar than piperazine derivatives (), affecting distribution and metabolism.

Q & A

Basic: What are the key synthetic methodologies for pyrazolo[3,4-d]pyrimidine derivatives, and how do reaction conditions influence yield?

Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • N-Alkylation : Reacting intermediates with alkyl halides in dry acetonitrile under reflux (e.g., compound 8a synthesis) .
  • Condensation with Isocyanates : Using aryl/alkyl isocyanates in dichloromethane to form urea/thiourea derivatives (e.g., compound 9a ) .
  • Esterification : Substituted benzoyl chlorides in dry benzene yield benzoate derivatives (e.g., compound 10a ) .

Methodological Insight : Solvent choice (polar vs. non-polar) and temperature control are critical. For instance, acetonitrile facilitates nucleophilic substitution due to its polarity, while benzene aids in stabilizing reactive intermediates during esterification. Yields are optimized by recrystallization from solvents like acetonitrile or ethanol .

Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?

Regioselectivity issues arise during substitutions at the pyrimidine ring’s 4-position due to competing reactivity at adjacent sites. Strategies include:

  • Directed Metalation : Using directing groups (e.g., amino or methoxy substituents) to guide reactions to specific positions .
  • Protection/Deprotection : Temporarily blocking reactive sites with groups like tert-butyl or benzyl, followed by selective deprotection .
  • Computational Screening : Employing quantum chemical calculations (e.g., ICReDD’s reaction path search) to predict favorable reaction pathways and minimize trial-and-error approaches .

Example : In , reactions with N-arylsubstituted α-chloroacetamides were guided by steric and electronic factors, ensuring substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine core.

Basic: What safety protocols are critical during synthesis and handling of this compound?

Key protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (especially with toxic intermediates like chlorinated derivatives) .
  • Waste Management : Segregation of hazardous waste (e.g., halogenated byproducts) and disposal via certified biohazard services .
  • Ventilation : Use of fume hoods or gloveboxes for reactions releasing volatile or irritant gases (e.g., HCl during acylations) .

Advanced: How can conflicting spectroscopic data (e.g., NMR/IR) be resolved for structural validation?

Contradictions in spectral data often arise from impurities or tautomeric equilibria. Resolution strategies:

  • Multi-Technique Correlation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to cross-validate functional groups. For example, IR peaks at ~1650 cm1^{-1} confirm carbonyl groups, while NMR aromatic proton shifts (δ 7.0–8.5 ppm) verify pyrazole/pyrimidine ring substitution .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in for benzylsulfanyl derivatives) provides unambiguous structural confirmation.
  • Density Functional Theory (DFT) : Simulate expected spectra and compare with experimental data to identify discrepancies .

Advanced: What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated?

For antiviral or anticancer screening:

  • Cell-Based Assays : Use luciferase reporter systems (e.g., HIV-1 Tat-dependent transcription inhibition) to measure antiviral potency .
  • Enzyme Inhibition : Test kinase or phosphodiesterase inhibition via fluorescence polarization or radiometric assays .
  • False Positive Controls : Include counter-screens with unrelated enzymes (e.g., β-lactamase) and use chelator controls (e.g., EDTA) to rule out metal-mediated artifacts .

Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?

  • HPLC : Purity >95% (at 254 nm) with a symmetrical peak shape ensures minimal impurities .
  • Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values confirm stoichiometric integrity .
  • Melting Point : Sharp melting range (≤2°C variation) indicates homogeneity .

Advanced: What computational tools are recommended for reaction optimization and SAR studies?

  • Reaction Path Search : Tools like GRRM or Gaussian for transition-state analysis .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with bioactivity .
  • Docking Simulations (e.g., AutoDock Vina) : Predict binding modes to targets like kinases or GPCRs .

Basic: How are intermediates characterized during multi-step synthesis?

  • TLC Monitoring : Use silica plates with UV detection to track reaction progress (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in ).
  • LC-MS : Confirm molecular ions (e.g., [M+H]+^+) for intermediates like compound 4 in .

Advanced: What strategies address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetate groups to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.